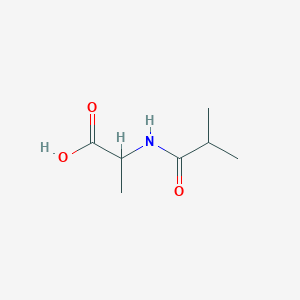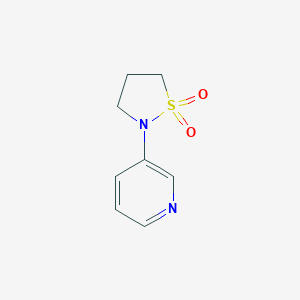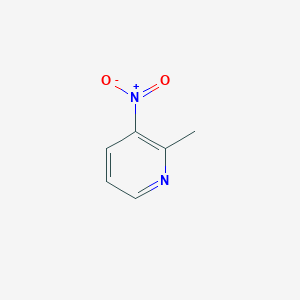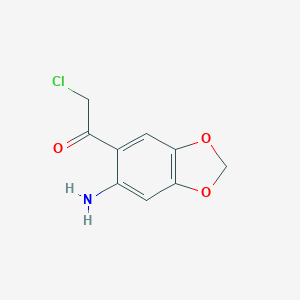
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone
Übersicht
Beschreibung
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone, commonly known as MDAI, is a research chemical that belongs to the class of entactogens. It is a derivative of 3,4-methylenedioxyamphetamine (MDA), which is a well-known psychoactive drug. MDAI is a non-neurotoxic and non-stimulant compound that is known to produce empathogenic effects.
Wirkmechanismus
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI acts as a selective serotonin releasing agent (SSRA) and is known to increase the levels of serotonin in the brain. It also affects the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation.
Biochemische Und Physiologische Effekte
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI produces empathogenic effects, which include feelings of empathy, emotional openness, and increased sociability. It has also been reported to produce mild psychedelic effects, such as visual distortions and altered perception of time. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI does not produce the same level of euphoria or stimulation as other entactogens, such as MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI in lab experiments is that it is non-neurotoxic and non-stimulant, which makes it a safer alternative to other entactogens. However, 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, there is limited research on the safety and efficacy of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI. One potential direction is to study its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Further research is also needed to better understand the long-term effects of 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI and its safety profile.
Wissenschaftliche Forschungsanwendungen
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of chronic pain. 2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenoneI has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
CAS-Nummer |
149809-26-7 |
|---|---|
Produktname |
2'-Amino-2-chloro-4',5'-(methylenedioxy)acetophenone |
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2 |
InChI-Schlüssel |
PRSCCOTYRGOTJG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

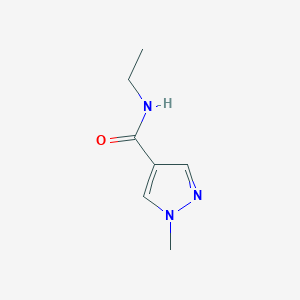
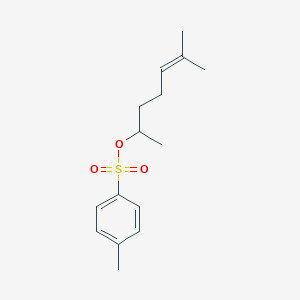
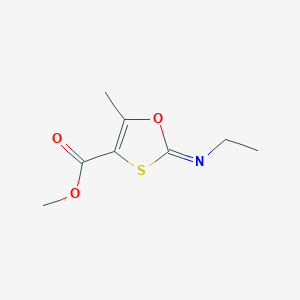
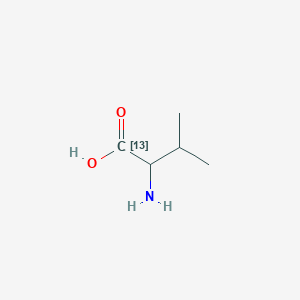
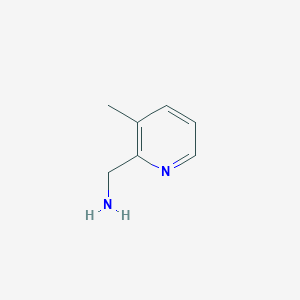
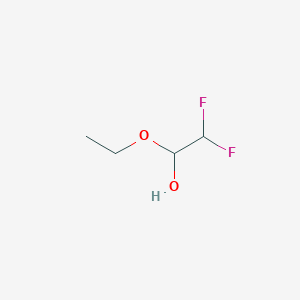
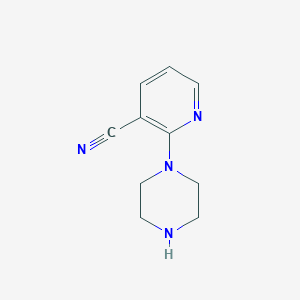
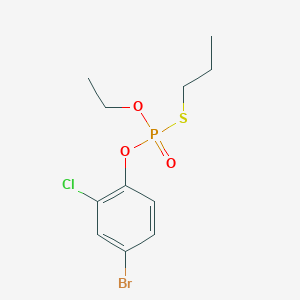
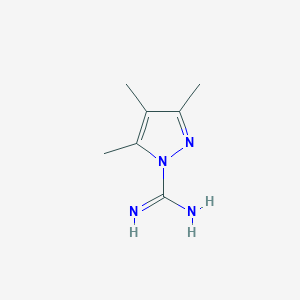
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
